Cas no 2171251-96-8 (2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
- 2171251-96-8
- 2-ethyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
- EN300-1549027
-
- インチ: 1S/C25H30N2O5/c1-4-25(5-2,23(29)30)27-22(28)14-16(3)26-24(31)32-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21H,4-5,14-15H2,1-3H3,(H,26,31)(H,27,28)(H,29,30)/t16-/m1/s1
- InChIKey: MTCUWFSNXANXIT-MRXNPFEDSA-N
- ほほえんだ: O(C(N[C@H](C)CC(NC(C(=O)O)(CC)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 438.21547206g/mol
- どういたいしつりょう: 438.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 10
- 複雑さ: 655
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4
2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1549027-0.25g |
2-ethyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171251-96-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1549027-2500mg |
2-ethyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171251-96-8 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1549027-5000mg |
2-ethyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171251-96-8 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1549027-0.5g |
2-ethyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171251-96-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1549027-1.0g |
2-ethyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171251-96-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1549027-5.0g |
2-ethyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171251-96-8 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1549027-2.5g |
2-ethyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171251-96-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1549027-0.1g |
2-ethyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171251-96-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1549027-100mg |
2-ethyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171251-96-8 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1549027-500mg |
2-ethyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171251-96-8 | 500mg |
$3233.0 | 2023-09-25 |
2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acidに関する追加情報
Introduction to 2-Ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic Acid (CAS No. 2171251-96-8)
2-Ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid, a compound with the CAS number 2171251-96-8, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure has garnered considerable attention due to its potential applications in drug development and medicinal research. The compound's unique chemical composition, characterized by a complex arrangement of functional groups, positions it as a promising candidate for further exploration in therapeutic interventions.
The molecular framework of 2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid includes several key structural elements that contribute to its pharmacological properties. The presence of an ethyl group at the second carbon atom and a (3R)-configured amino group at the third carbon introduces chiral centers, which are crucial for determining the compound's biological activity. Additionally, the incorporation of a fluorenylmethoxycarbonyl (Fmoc) moiety enhances the stability and reactivity of the molecule, making it suitable for various synthetic applications.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The structure of 2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid suggests that it may interact with specific targets within these pathways, potentially leading to the discovery of new therapeutic agents. Preliminary studies have indicated that this compound exhibits interesting pharmacokinetic and pharmacodynamic properties, which warrant further investigation.
The synthesis of 2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid involves a multi-step process that requires precise control over reaction conditions and reagent selection. The use of chiral auxiliaries to ensure the correct stereochemistry at the (3R)-configured amino group is particularly critical. Advanced synthetic techniques, such as asymmetric catalysis and protecting group strategies, have been employed to achieve high yields and enantiomeric purity. These methodologies not only highlight the compound's synthetic challenge but also showcase the advancements in chemical synthesis that are enabling the development of more complex molecules.
The potential applications of 2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for research in areas such as materials science and biotechnology. For instance, the fluorenylmethoxycarbonyl group can serve as a handle for further functionalization, allowing researchers to design molecules with tailored properties for specific applications. This versatility underscores the importance of exploring novel compounds like this one in diverse scientific contexts.
Recent research has begun to uncover the mechanistic details of how compounds with similar structures influence biological systems. Studies using computational modeling and spectroscopic techniques have provided insights into the interactions between 2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid and its potential targets. These findings are crucial for understanding its mode of action and for guiding future modifications to enhance its therapeutic efficacy. The integration of experimental data with computational methods is proving to be a powerful approach in drug discovery, enabling researchers to make more informed decisions about molecular design.
The development of new drugs is often a lengthy and resource-intensive process, but compounds like 2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid offer hope for accelerating this timeline through innovative strategies. By leveraging advances in synthetic chemistry and biopharmaceutical research, scientists are able to rapidly screen and optimize potential drug candidates. This iterative approach not only reduces costs but also increases the likelihood of identifying molecules with significant therapeutic value. The continued exploration of such compounds is essential for addressing unmet medical needs and improving patient outcomes.
The future prospects for 2-Ethyl - - - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- Butanamidobutanoic Acid (CAS No. 2171251 - 96 - 8) are promising, with ongoing studies aimed at elucidating its full potential. Collaborative efforts between academia and industry are likely to drive further innovation in this area, leading to new insights and applications. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in shaping the future of medicine and biotechnology.
2171251-96-8 (2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid) 関連製品
- 1823803-24-2(Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate)
- 1367437-65-7(4-(2-methoxyquinolin-3-yl)pyrrolidin-2-one)
- 2229501-60-2(1,1-difluoro-3-(2-methoxy-1,3-thiazol-5-yl)propan-2-amine)
- 138164-12-2(2-Cyclohexen-1-one,2-[1-(ethoxyimino)propyl]-3-hydroxy-5-[2,4,6-trimethyl-3-(1-oxobutyl)phenyl]-)
- 2172547-94-1(3-(2-hydroxycyclobutyl)phenol)
- 1346947-11-2(4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine)
- 1210279-13-2(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide)
- 1444164-67-3(N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide)
- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)
- 765899-93-2(2-(Aminomethyl)-7-methylnaphthalene)


